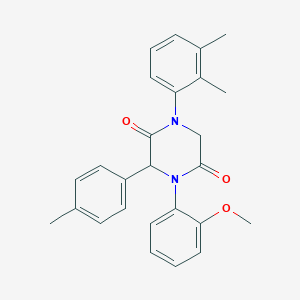
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. This compound belongs to the class of piperazinediones and has shown promising results in inhibiting the growth and proliferation of cancer cells.
Mechanism of Action
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell survival and proliferation. This compound also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines and animal models, including CLL and NHL. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown efficacy in CLL and NHL, which are difficult-to-treat hematological malignancies. However, one of the limitations of this compound is its potential for drug resistance, which has been observed in some preclinical studies. Further research is needed to address this issue and to optimize the dosing and administration of this compound.
Future Directions
There are several future directions for research on 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One area of focus is the development of combination therapies that enhance the anti-tumor activity of this compound. For example, this compound has been shown to synergize with other BTK inhibitors and with drugs that target the PI3K-AKT pathway. Another area of research is the identification of biomarkers that can predict response to this compound and monitor treatment efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with CLL and NHL, and to explore its potential for use in other hematological malignancies.
Synthesis Methods
The synthesis of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction of 2,3-dimethylphenyl isocyanate, 2-methoxyphenylboronic acid, and 4-methylphenylboronic acid with 1,4-bis(bromomethyl)benzene in the presence of a palladium catalyst. The reaction produces this compound as a white solid with a purity of over 99%.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-12-14-20(15-13-17)25-26(30)27(21-10-7-8-18(2)19(21)3)16-24(29)28(25)22-9-5-6-11-23(22)31-4/h5-15,25H,16H2,1-4H3 |
InChI Key |
YDZXJXDAJPDJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


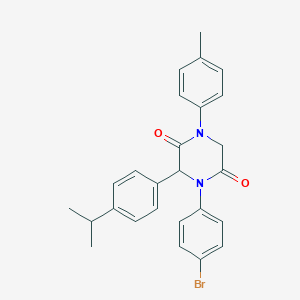
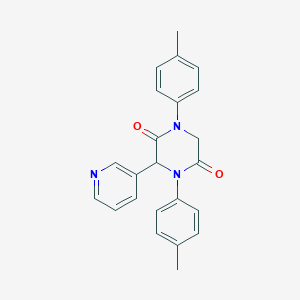
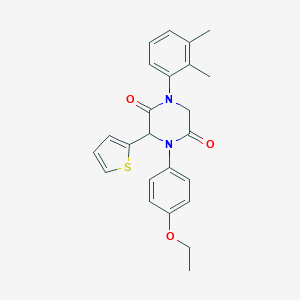
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
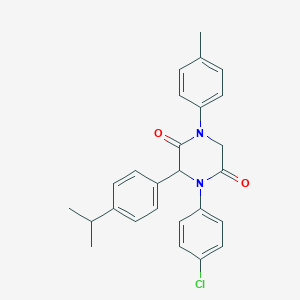
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)
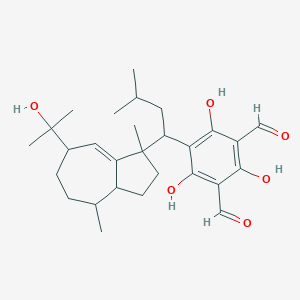

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)

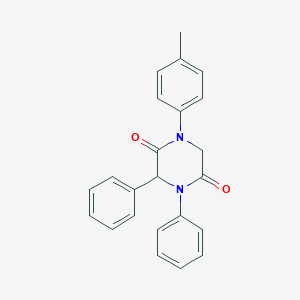
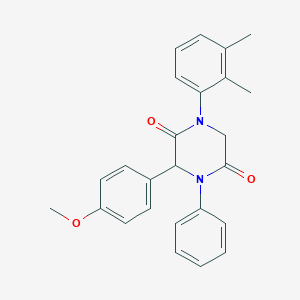
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)
